5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

Übersicht

Beschreibung

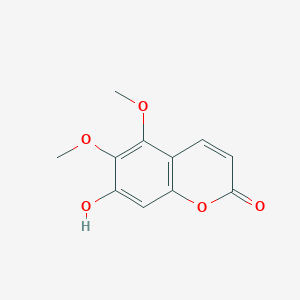

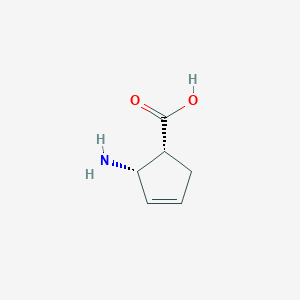

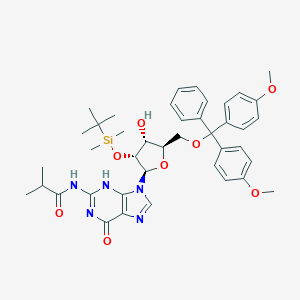

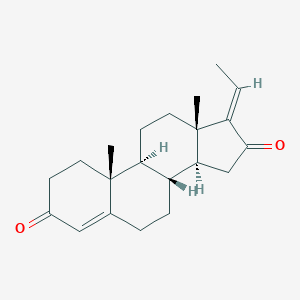

“5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is a guanosine derivative . It is used for silyl protection of ribonucleosides . It has a molecular weight of 769.97 . It is a solid substance and is stored at 4°C, protected from light .

Synthesis Analysis

The synthesis of “5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” involves an oxime opening of the 5’ position and a methylation at the 2’ position . It is also used in the preparation of synthetic RNA derivatives .Molecular Structure Analysis

The molecular structure of “5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is C41H51N5O8Si . The nucleotide analog is modified on the ribose moiety .Chemical Reactions Analysis

“5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is a nucleoside that is made using an oxime opening of the 5’ position and a methylation at the 2’ position .Physical And Chemical Properties Analysis

“5’-O-DMT-2’-O-iBu-N-Bz-Guanosine” is a solid substance . It has a molecular weight of 769.97 . It is stored at 4°C, protected from light .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Oligonucleotide Modification

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine plays a significant role in the field of chemical synthesis and oligonucleotide modification. It is used in the preparation of fully protected diisopropylamino-beta-cyanoethyl ribonucleoside phosphoramidites, which constitutes a reliable method for preparing fully active RNA. This method demonstrates high stepwise coupling yields and simplifies the deprotection process of oligoribonucleotides, making it efficient for the synthesis of complex RNA structures like microhelix, minihelix, and catalytic ribozymes (Scaringe, Francklyn, & Usman, 1990).

Advancements in Oligonucleotide Synthesis

Studies have explored the selective cleavage of protective groups from sugar-modified guanosines, including 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine, to incorporate them into oligo-RNA. This research has facilitated the development of more efficient and precise methods for oligonucleotide synthesis, which is crucial for various biotechnological and medical applications (Földesi, Trifonova, Dinya, & Chattopadhyaya, 1999).

Structural Analysis in Liquid Crystals

Guanosine derivatives like 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine have been studied for their ability to form various lyotropic phases in liquid crystals. These studies contribute to the understanding of the structural behavior of guanosine derivatives in different environments, which is important for designing novel materials and understanding biological processes (Mariani, Miranda De Morais, Gottarelli, Spada, Delacroix, & Tondelli, 1993).

Application in mRNA Synthesis

Research has also been conducted on the synthesis and properties of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine derivatives for their application in mRNA synthesis. This includes the development of protected N2-tritylguanosine derivatives and their utilization in oligonucleotide synthesis, playing a critical role in advancing mRNA therapeutic technologies (Hata, Gokita, Sakairi, Yamaguchi, Sekine, & Ishido, 1982).

Involvement in tRNA Methylation

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is implicated in the methylation of tRNA, an essential process in gene expression and protein synthesis in eukaryotes. This methylation is critical for the proper functioning of the genetic translation machinery, highlighting the compound's importance in fundamental cellular processes (Ehrenhofer-Murray, 2017).

Enhancing Oligonucleotide Stability

Studies have shown the potential of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine in enhancing the stability of oligonucleotides under various conditions. This stability is crucial for the practical application of oligonucleotides in therapeutic and diagnostic settings (Shchur, Burankova, Zhauniarovich, Dzichenka, Usanov, & Yantsevich, 2021).

Wirkmechanismus

- The primary target of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is not explicitly mentioned in the available literature. However, it is commonly used for silyl protection of ribonucleosides . This suggests that it interacts with specific functional groups in ribonucleosides, likely through covalent bonding or hydrogen interactions.

- 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine disrupts replication processes. Its extraordinary configuration enables it to interfere with essential cellular functions, making it highly efficacious against antiviral and anticancer targets .

Target of Action

Mode of Action

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCNKJFOIJGYRG-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472584 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

CAS RN |

81279-39-2 | |

| Record name | 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

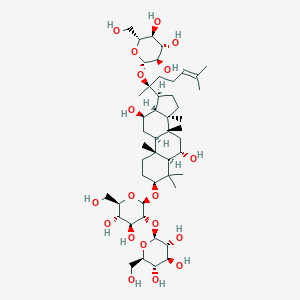

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)